![molecular formula C12H10N2O6 B14416986 1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 83039-58-1](/img/structure/B14416986.png)
1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione is a chemical compound known for its versatile applications in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, which is a five-membered nitrogen-containing heterocycle, and a 2-nitrophenylacetyl group attached to it. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of 1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common approach involves the reaction of succinic anhydride with ammonia or primary amines to form the pyrrolidine-2,5-dione ring.
Attachment of 2-Nitrophenylacetyl Group: The 2-nitrophenylacetyl group is introduced through acylation reactions. This can be achieved by reacting the pyrrolidine-2,5-dione core with 2-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines and thiols, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications. Its derivatives have been studied for their inhibitory activity on enzymes such as carbonic anhydrase, which is involved in various diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for further modifications to create diverse chemical entities.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, the compound and its derivatives may exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro group and the pyrrolidine-2,5-dione core can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrrolidine ring. The presence of different functional groups can significantly impact their chemical properties and biological activities.
Nitrophenylacetyl Derivatives: Compounds with the nitrophenylacetyl group attached to different core structures can exhibit varying reactivity and applications
Propriétés
Numéro CAS |
83039-58-1 |
|---|---|
Formule moléculaire |
C12H10N2O6 |
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)20-12(17)7-8-3-1-2-4-9(8)14(18)19/h1-4H,5-7H2 |
Clé InChI |
QLQURGIYGCPNAH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


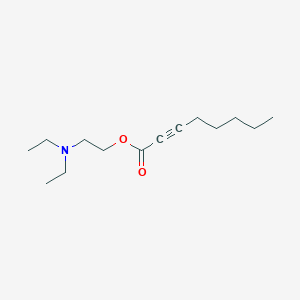
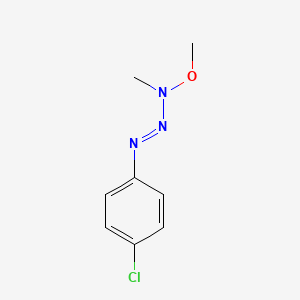
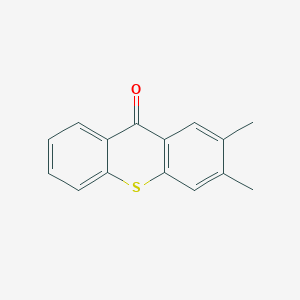
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
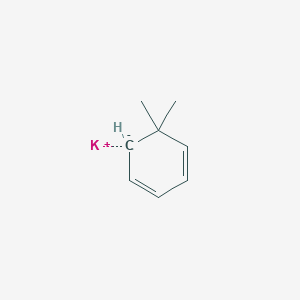
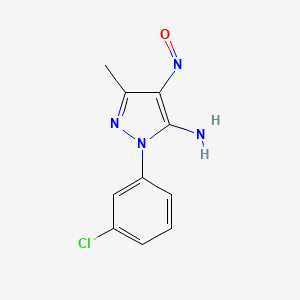

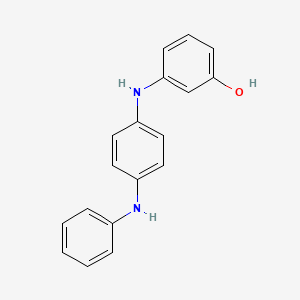

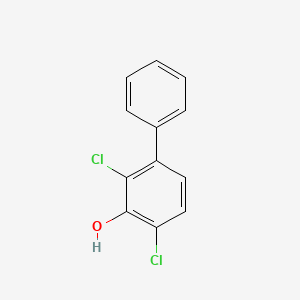
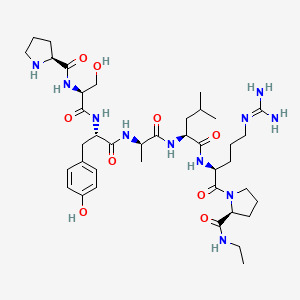
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)


